4-Ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid
Overview
Description
4-Ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid is a complex organic compound characterized by its unique molecular structure, which includes an ethoxycarbonylmethylsulfanyl group and a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid typically involves multiple steps, starting with the nitration of benzoic acid to introduce the nitro group
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-Ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe in biological studies to understand cellular processes and enzyme activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can participate in electron transfer reactions, while the ethoxycarbonylmethylsulfanyl group may influence the compound's solubility and reactivity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid can be compared with other similar compounds, such as 3-Nitrobenzoic acid, 4-Methoxycarbonylmethylsulfanyl-3-nitrobenzoic acid, and this compound derivatives. These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical properties and applications.
Biological Activity
4-Ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoic acid core with a nitro group and an ethoxycarbonylmethylsulfanyl substituent. Its structure can be represented as follows:
- Chemical Formula : C₁₁H₁₃N₃O₄S
- CAS Number : [insert CAS number here]
Biological Activity Overview
Research indicates that nitro-containing compounds, including this compound, exhibit a range of biological activities such as:
- Antimicrobial Activity : Nitro compounds are known for their efficacy against various pathogens. The mechanism often involves the reduction of the nitro group to form reactive intermediates that bind to DNA, leading to cellular damage and death .
- Anticancer Properties : The compound may inhibit specific enzymes involved in cancer cell proliferation. The presence of the nitro group enhances its interaction with nucleophilic sites in proteins, potentially leading to enzyme inhibition .
- Anti-inflammatory Effects : Nitro fatty acids have been shown to modulate inflammatory responses. The compound may exert similar effects by interacting with signaling pathways involved in inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Reduction of Nitro Group : The nitro group can undergo enzymatic reduction, resulting in reactive species that interact with cellular macromolecules .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes critical for tumor growth or microbial survival.
- Cell Membrane Interaction : The lipophilicity imparted by the ethoxycarbonylmethylsulfanyl group enhances membrane permeability, facilitating cellular uptake and interaction with intracellular targets.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study investigated the antimicrobial properties of various nitro compounds, including derivatives similar to this compound. The results indicated significant inhibitory concentrations against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to the formation of toxic intermediates post-reduction of the nitro group, which covalently binds to DNA .
Case Study: Anticancer Potential
Another research explored the anticancer potential of nitro-substituted benzoic acids. It was found that these compounds could inhibit the activity of specific kinases involved in cancer progression. The study highlighted the importance of structural modifications in enhancing bioactivity.
Pharmacokinetics
The pharmacokinetic profile suggests that this compound is likely to exhibit low solubility in aqueous environments but higher solubility in organic solvents. This property may influence its absorption and distribution within biological systems.
Properties
IUPAC Name |
4-(2-ethoxy-2-oxoethyl)sulfanyl-3-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6S/c1-2-18-10(13)6-19-9-4-3-7(11(14)15)5-8(9)12(16)17/h3-5H,2,6H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFSVJCOFFOCKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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